2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Chiral Synthesis Asymmetric Catalysis Enantioselective Chemistry

Researchers developing CNS-targeting pharmaceuticals often face limitations with flexible piperazine scaffolds, leading to poor target selectivity. 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 114086-14-5) provides a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane core that serves as a privileged chiral scaffold for α7 nAChR agonist synthesis and scaffold-hopping strategies. • Chiral (1S,4S) and (1R,4R) enantiomers enable enantioselective catalysis and chiral API synthesis. • N-Benzyl group provides a key functional handle for elaboration into bioactive molecules. • Rigid bicyclic framework enhances conformational restriction vs. piperazine, improving target selectivity. • Available in 98% purity from BenchChem with reliable global shipping.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 114086-14-5
Cat. No. B040136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
CAS114086-14-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2CC3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2
InChIKeyJPRFUVVWNBBEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Key Baseline Data


2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 114086-14-5) is a bridged bicyclic diamine featuring the 2,5-diazabicyclo[2.2.1]heptane core with an N-benzyl substituent [1]. With a molecular weight of 188.27 g/mol and a calculated LogP (XLogP3-AA) of 1.4, it possesses physicochemical properties characteristic of a moderately lipophilic amine [1]. It serves as a valuable chiral scaffold and versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and bacterial infections [2].

Why Generics Cannot Replace 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane


The substitution of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane with a generic analog, such as an unsubstituted diazabicycloheptane or a piperazine derivative, is rarely straightforward. The 2,5-diazabicyclo[2.2.1]heptane scaffold provides enhanced conformational rigidity compared to a flexible piperazine ring [1]. Furthermore, the specific N-benzyl group is a critical functional handle that not only influences downstream reaction profiles but is also essential for accessing specific bioactive molecules, including potent α7 neuronal nicotinic receptor agonists [2]. The stereochemistry of the chiral (1S,4S) and (1R,4R) enantiomers is a defining characteristic for applications requiring specific 3D orientation, making the racemic mixture a fundamentally different material [3].

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Differentiation Evidence


Chiral Integrity: Enantiomers vs. Racemate

The compound is available as a racemic mixture (CAS 114086-14-5) and as distinct enantiomers: (1S,4S) (CAS 127641-07-0) and (1R,4R) (CAS 1024010-90-9) [1]. The differentiation is absolute; the chiral environment of the enantiomers is a non-negotiable requirement for applications in asymmetric synthesis and for accessing downstream chiral intermediates, such as those required for antibacterial quinolones [2].

Chiral Synthesis Asymmetric Catalysis Enantioselective Chemistry

N-Benzyl vs. N-Alkyl Synthetic Handles

The N-benzyl group on the 2,5-diazabicyclo[2.2.1]heptane core is a critical functional handle. It serves as a distinct point for further derivatization (e.g., hydrogenolysis to reveal the free secondary amine) [1] and is essential for synthesizing key pharmacophores. For instance, potent α7 neuronal nicotinic receptor (NNR) agonists are derived from this scaffold, with SAR studies showing that substituents on the nitrogen are critical for achieving sub-nanomolar potency (e.g., compound 18e with a binding affinity of 0.2 nM) [2]. The N-benzyl group is a versatile precursor not available on simple N-methyl or unsubstituted analogs.

Synthetic Chemistry Protecting Group Strategy Drug Discovery Intermediate

Conformational Rigidity: Bicyclic Core vs. Piperazine

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core provides significant conformational rigidity compared to the flexible piperazine ring, a common motif in medicinal chemistry [1]. This rigidity can lead to improved target selectivity and enhanced pharmacological profiles by pre-organizing the molecule in its bioactive conformation and reducing entropic penalties upon binding [1]. While direct quantitative comparisons for this specific compound are unavailable, the class-level advantage is a well-established principle in drug design.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Key Intermediate for Antibacterial Quinolones vs. Alternatives

Patent literature establishes the chiral 2-alkyl-2,5-diazabicyclo[2.2.1]heptane derivatives, for which 2-benzyl-2,5-diazabicyclo[2.2.1]heptane is a direct synthetic precursor or analog, as essential intermediates in the synthesis of certain antibacterial quinolones [1][2]. This demonstrates a validated and documented industrial application pathway that may not be shared by other isomeric diazabicycloheptanes or more common N-heterocycles. The specific synthetic route from hydroxyproline highlights the established chemistry built around this compound class [3].

Antibacterial Synthesis Quinolone Antibiotics Process Chemistry

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Key Applications


Asymmetric Synthesis and Chiral Ligand Development

For laboratories focused on enantioselective catalysis or the synthesis of chiral pharmaceutical intermediates, the choice between racemic 2-benzyl-2,5-diazabicyclo[2.2.1]heptane and its enantiopure forms (1S,4S or 1R,4R) is critical [1]. The (1S,4S) and (1R,4R) enantiomers provide a defined chiral environment essential for inducing stereoselectivity in catalytic reactions or for building enantiomerically pure drug candidates [2].

α7 NNR Agonist Synthesis

Researchers developing ligands for central nervous system (CNS) disorders, particularly those targeting α7 NNRs, will find 2-benzyl-2,5-diazabicyclo[2.2.1]heptane to be a direct structural analog of the core scaffold used in potent agonists [1]. The N-benzyl group is a key functional handle for elaborating into the biaryl systems shown to achieve sub-nanomolar binding affinities [1].

Scaffold Hopping for Medicinal Chemistry Optimization

Medicinal chemists seeking to replace flexible moieties like piperazine with a conformationally constrained bioisostere will select 2,5-diazabicyclo[2.2.1]heptane derivatives [1]. This 'scaffold hopping' approach is a proven strategy to enhance target selectivity and improve pharmacokinetic properties. The 2-benzyl variant offers a protected amine that can be easily incorporated and later deprotected for further functionalization [2].

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